2-[3-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]phenanthro[9,10-c]thiophene-1-carbonyl]oxyethyl-diethyl-methylazanium;diiodide
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Overview
Description
2-[3-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]phenanthro[9,10-c]thiophene-1-carbonyl]oxyethyl-diethyl-methylazanium;diiodide is a complex organic compound with a unique structure that includes a phenanthrothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]phenanthro[9,10-c]thiophene-1-carbonyl]oxyethyl-diethyl-methylazanium;diiodide involves multiple steps, starting with the preparation of the phenanthrothiophene core. This core is then functionalized with diethyl(methyl)azaniumyl and ethoxycarbonyl groups through a series of reactions, including esterification and quaternization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[3-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]phenanthro[9,10-c]thiophene-1-carbonyl]oxyethyl-diethyl-methylazanium;diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azaniumyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[3-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]phenanthro[9,10-c]thiophene-1-carbonyl]oxyethyl-diethyl-methylazanium;diiodide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors .
Mechanism of Action
The mechanism of action of 2-[3-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]phenanthro[9,10-c]thiophene-1-carbonyl]oxyethyl-diethyl-methylazanium;diiodide involves its interaction with specific molecular targets and pathways. The compound can bind to cellular proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Phenanthrothiophene derivatives: These compounds share the phenanthrothiophene core but differ in their functional groups and overall structure.
Quaternary ammonium compounds: Similar in having azaniumyl groups, but with different core structures and substituents
Uniqueness
2-[3-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]phenanthro[9,10-c]thiophene-1-carbonyl]oxyethyl-diethyl-methylazanium;diiodide is unique due to its specific combination of functional groups and the phenanthrothiophene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
19976-53-5 |
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Molecular Formula |
C32H42I2N2O4S |
Molecular Weight |
804.6 g/mol |
IUPAC Name |
2-[3-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]phenanthro[9,10-c]thiophene-1-carbonyl]oxyethyl-diethyl-methylazanium;diiodide |
InChI |
InChI=1S/C32H42N2O4S.2HI/c1-7-33(5,8-2)19-21-37-31(35)29-27-25-17-13-11-15-23(25)24-16-12-14-18-26(24)28(27)30(39-29)32(36)38-22-20-34(6,9-3)10-4;;/h11-18H,7-10,19-22H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
HPIFGMQCBVGFJD-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](C)(CC)CCOC(=O)C1=C2C3=CC=CC=C3C4=CC=CC=C4C2=C(S1)C(=O)OCC[N+](C)(CC)CC.[I-].[I-] |
Origin of Product |
United States |
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